Home > Products > Screening Compounds P32624 > 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide - 1396812-43-3

2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Catalog Number: EVT-3124439
CAS Number: 1396812-43-3
Molecular Formula: C24H24N6O
Molecular Weight: 412.497
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development. []
  • Relevance: This compound shares a core structure with the target compound, specifically the indole-3-yl acetamide moiety. Both compounds differ in their substituents on the acetamide nitrogen, with D-24851 featuring a pyridin-4-yl group instead of the 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl group present in the target compound. This difference in substitution pattern likely contributes to the distinct biological activities of these two compounds. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds was designed based on the known inhibitory effect of CA-4 analogues and indoles on tubulin polymerization. Some of these derivatives showed potent in vitro antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. Mechanistic studies indicated that these compounds induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization similarly to colchicine. []
  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. []
  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. []

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

  • Compound Description: This compound is an EGFR inhibitor designed for the treatment of cancer. []
  • Relevance: This compound and 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide share a critical structural motif: a pyrimidine ring with an indole moiety and a substituted amine. The presence of this common pharmacophore suggests their potential interaction with similar biological targets. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

  • Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor and exhibits non-ulcerogenic anti-inflammatory activity in rats. []
  • Relevance: This compound shares the core indole-3-yl acetamide structure with 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide. Both have variations in their substituents. Compound 1 contains a phenethyl group on the acetamide nitrogen, different from the pyrimidine derivative in the target compound. These structural modifications likely influence their interactions with different biological targets, leading to distinct pharmacological activities. []

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues

  • Compound Description: These are a series of novel analogues designed and synthesized as potential bioactive molecules. These compounds were screened for in vitro antibacterial and antifungal activities. []
  • Relevance: These analogues, like 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide, feature a central pyrimidine ring with an indole substituent. While the substitution patterns differ, this shared scaffold suggests they may possess overlapping pharmacophoric features and potentially interact with similar biological targets. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: This compound serves as a crucial intermediate in synthesizing several biologically active compounds, including the anticancer drug osimertinib. []
  • Relevance: This compound and 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide share the fundamental indole moiety. Despite structural differences, this commonality might indicate similar reactivity profiles or potential as building blocks for compounds with diverse biological activities. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

  • Compound Description: HIOC, when delivered via intraperitoneal injection, showed protective effects in a mouse model of optic nerve crush, increasing the survival of retinal ganglion cells. []
  • Relevance: Both HIOC and the target compound belong to the indole carboxamide class. Although their structures differ in the substituents on the carboxamide nitrogen and the presence of a hydroxyl group in HIOC, this shared chemical class suggests potential similarities in their chemical properties and potential biological activities. []
  • Compound Description: SB 216763 is a selective inhibitor of GSK3β. It was found to reverse the ceiling effect of protection observed with genistein and 17β-estradiol in a rabbit model of myocardial infarction, suggesting its potential in enhancing the cardioprotective effects of these compounds. []

Properties

CAS Number

1396812-43-3

Product Name

2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

IUPAC Name

2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Molecular Formula

C24H24N6O

Molecular Weight

412.497

InChI

InChI=1S/C24H24N6O/c31-24(14-18-16-25-21-9-5-4-8-20(18)21)28-22-15-23(27-17-26-22)30-12-10-29(11-13-30)19-6-2-1-3-7-19/h1-9,15-17,25H,10-14H2,(H,26,27,28,31)

InChI Key

CEEVIFGCTATSLC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CNC5=CC=CC=C54

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.